Physicochemical properties of (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine
Physicochemical properties of (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine
An In-depth Technical Guide to the Physicochemical Properties of (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine
Authored by: A Senior Application Scientist
Foreword
In the landscape of contemporary medicinal chemistry and materials science, the pyridine and benzylamine scaffolds represent foundational building blocks for the rational design of novel molecular entities. The strategic combination of these two pharmacophores, as exemplified in (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine, gives rise to a molecule with a rich potential for diverse applications, ranging from therapeutic agents to functional materials. The presence of a bromine atom on the benzyl ring further enhances its utility, offering a versatile handle for subsequent chemical modifications through various cross-coupling reactions.
This technical guide provides a comprehensive overview of the physicochemical properties of (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics to effectively leverage its potential in their scientific endeavors. The information presented herein is a synthesis of publicly available data and established scientific principles, designed to be a practical and authoritative resource.
Molecular Structure and Identifiers
(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine is a secondary amine featuring a pyridine ring linked via a methylene bridge to a nitrogen atom, which is also substituted with a 4-bromobenzyl group.
Chemical Structure:
Systematic Nomenclature and Identifiers
-
IUPAC Name: N-(4-Bromobenzyl)-1-(pyridin-3-yl)methanamine
-
CAS Number: 510723-60-1[1]
-
Molecular Formula: C₁₃H₁₃BrN₂[1]
-
Molecular Weight: 277.16 g/mol [1]
-
SMILES: BrC1=CC=C(C=C1)CNCC2=CC=CN=C2[1]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental conditions.
Tabulated Physicochemical Data
The following table summarizes key physicochemical parameters for (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine. It is important to note that while some of these values are experimentally derived, others are computationally predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃BrN₂ | [1] |
| Molecular Weight | 277.16 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | Computationally predicted for a related isomer, N-(4-Bromobenzyl)pyridin-3-amine. [2] |
| logP (Octanol-Water Partition Coefficient) | 3.4562 | Computationally predicted for a related isomer, N-(4-Bromobenzyl)pyridin-3-amine. [2] |
| Hydrogen Bond Acceptors | 2 | Computationally predicted for a related isomer, N-(4-Bromobenzyl)pyridin-3-amine. [2] |
| Hydrogen Bond Donors | 1 | Computationally predicted for a related isomer, N-(4-Bromobenzyl)pyridin-3-amine. [2] |
| Rotatable Bonds | 3 | Computationally predicted for a related isomer, N-(4-Bromobenzyl)pyridin-3-amine. [2] |
| Storage Conditions | Sealed in dry, 2-8°C | For a related isomer, N-(4-Bromobenzyl)pyridin-3-amine. [2] |
Synthesis and Purification
The synthesis of (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine can be achieved through a variety of synthetic routes. A common and efficient method is the reductive amination of pyridine-3-carboxaldehyde with 4-bromobenzylamine. This two-step, one-pot procedure involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Proposed Synthetic Workflow
The diagram below illustrates a plausible and widely utilized workflow for the synthesis of the target compound.
Caption: Synthetic workflow for (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine.
Step-by-Step Experimental Protocol
The following protocol is a generalized procedure for the reductive amination synthesis. The choice of a mild reducing agent like sodium borohydride is crucial as it selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.
-
Reaction Setup: To a solution of pyridine-3-carboxaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add 4-bromobenzylamine (1.0 eq)[3].
-
Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. The addition of a borohydride reducing agent is a standard procedure for the reduction of imines to amines.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the pyridine and the 4-bromophenyl rings, as well as singlets for the two methylene bridges.
-
Pyridine Ring Protons: Signals in the aromatic region (δ 7.0-8.5 ppm).
-
4-Bromophenyl Ring Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm) due to the para-substitution pattern.
-
Methylene Protons (-CH₂-): Two distinct singlets, each integrating to 2H, in the range of δ 3.5-4.5 ppm.
-
Amine Proton (-NH-): A broad singlet which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to all 13 carbon atoms in the molecule.
-
Aromatic Carbons: Multiple signals in the δ 110-160 ppm region.
-
Methylene Carbons: Two signals in the aliphatic region, typically between δ 40-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
-
N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
C=C and C=N Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ range.
-
C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity at m/z 276 and 278.
Potential Research Applications
Substituted benzyl-pyridin-ylmethyl-amine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The structural motifs present in (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine suggest several potential areas of research.
Central Nervous System (CNS) Disorders
Compounds containing the N-benzylpiperidine moiety, which is structurally related to the core of the title compound, have shown high affinity for sigma receptors (σRs).[4] Sigma receptors are implicated in a variety of neurological disorders, and ligands that modulate these receptors are being investigated for the treatment of conditions such as neuropathic pain and Alzheimer's disease.[4]
Cardiovascular Diseases
Isoquinoline alkaloids, which share structural similarities with the benzyl-pyridine framework, have been investigated for their cardiovascular effects.[5] N-alkyl substituted tetrahydroisoquinolines, prepared through the alkylation of tetrahydroisoquinolines with substituted benzyl halides, have demonstrated hypotensive and bradycardial effects in preclinical studies.[5] This suggests that (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine could be a valuable scaffold for the development of novel cardiovascular agents.
Antimicrobial and Antitumor Activities
The pyridine ring is a common feature in many biologically active compounds, including those with antimicrobial and antitumor properties.[6][7][8] The benzopyran derivatives, which also contain a heterocyclic ring system, have shown a wide range of pharmacological activities, including antimicrobial effects against both gram-positive and gram-negative bacteria.[8] Furthermore, the bromine atom provides a site for further chemical elaboration, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine is a compound with significant potential for a broad range of applications, particularly in the field of drug discovery. Its well-defined physicochemical properties, accessible synthetic route, and the biological activities associated with its structural components make it an attractive starting point for the development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers looking to explore the chemistry and potential applications of this versatile molecule.
References
-
PubChem. 4-bromo-N-(pyridin-3-yl)benzamide. [Link]
-
Chemsrc. N-(4-Bromobenzyl)pyridin-3-amine. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Practical Kilogram Synthesis of ( S )-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. [Link]
-
International Journal of Innovative Science and Research Technology. Methyl Benzyl Amine Substituted Benzopyran- Biological Activity. [Link]
-
MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]
-
PubMed. [Synthesis and Biological Activity of Substituted benzyl/naphthylmethylisoquinolines and Related Quaternary Ammonium Derivatives]. [Link]
-
European Journal of Chemistry. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. [Link]
- Google Patents. An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
ResearchGate. Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. [Link]
-
PubChem. N-(4-Bromobenzyl)aniline. [Link]
-
Academia.edu. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Rieke Metals, Inc. Benzyl-(4-bromo-phenyl)-methyl-amine. [Link]
-
SpectraBase. 1-Benzyl-N-(3-bromobenzyl)-N-(4-methylphenyl)piperidin-4-amine. [Link]
Sources
- 1. 510723-60-1|N-(4-Bromobenzyl)-1-(pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. [Synthesis and biological activity of substituted benzyl/naphthylmethylisoquinolines and related quaternary ammonium derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY [academia.edu]
